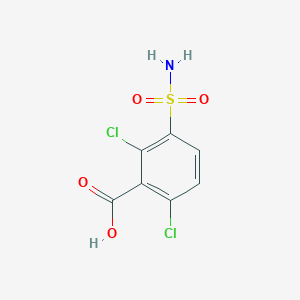![molecular formula C26H29N3O4S B2884763 N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899741-93-6](/img/structure/B2884763.png)
N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance and any distinctive characteristics.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It would typically include the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves examining the arrangement of atoms within the molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
Synthesis and Biodistribution in PET Imaging : One study focused on the synthesis and biodistribution of a PET ligand for investigating central neurokinin(1) receptors, highlighting the use of complex organic molecules in the development of imaging agents for neurological studies (M. V. D. Mey et al., 2005).
Crystal Structure Analysis : Another research effort involved the crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into molecular conformations and intermolecular interactions, which are crucial for the development of pharmaceuticals and materials (S. Subasri et al., 2016).
Fluorescence Binding Studies : The interaction of certain p-hydroxycinnamic acid amides with bovine serum albumin was explored through fluorescence and UV-vis spectral studies, illustrating the potential of these compounds in biochemical assays and drug delivery system research (Fa-Yan Meng et al., 2012).
Dual Inhibitor Synthesis for Cancer Therapy : Research on the synthesis of dual inhibitors for thymidylate synthase and dihydrofolate reductase, key enzymes in cancer cell proliferation, underscores the relevance of pyrimidine derivatives in medicinal chemistry for the development of anticancer agents (A. Gangjee et al., 2008).
Polymer Science Applications : Studies on the synthesis of new poly(amide imide)s containing specific rings and moieties demonstrate the application of complex organic molecules in creating materials with desirable thermal and mechanical properties, potentially including the compound for advanced material applications (K. Faghihi et al., 2004).
Safety And Hazards
This involves identifying any potential risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential areas of future research or applications for the compound. It could include potential uses in medicine, industry, or other fields.
I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-16(2)32-13-7-12-29-25(31)24-23(20-8-5-6-9-21(20)33-24)28-26(29)34-15-22(30)27-19-11-10-17(3)18(4)14-19/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHFHJPEFTQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

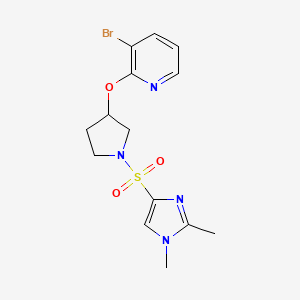
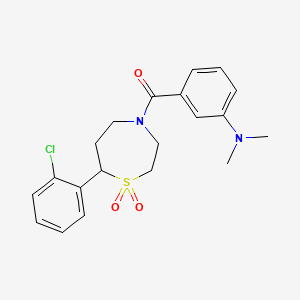
![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)
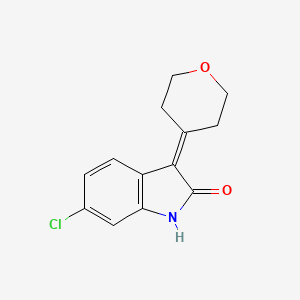
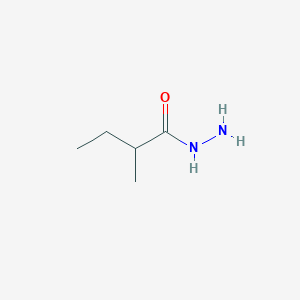
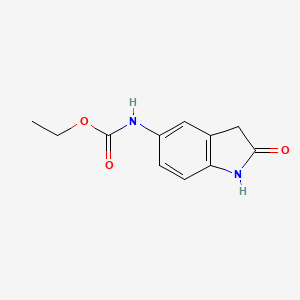
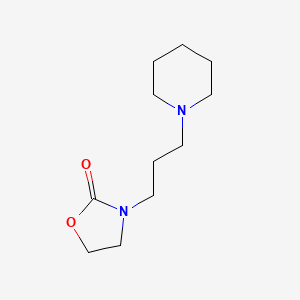
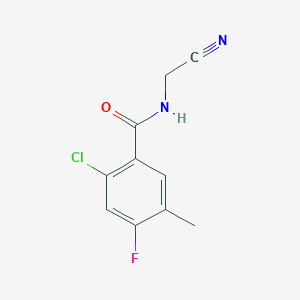
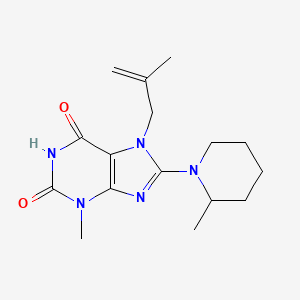
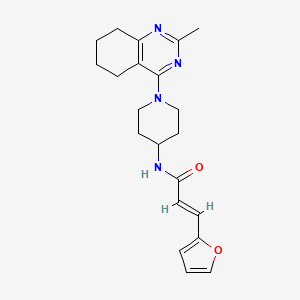
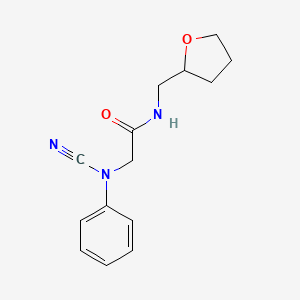
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)
